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molecular formula C11H10BrN3O B8650895 2-Bromo-1-(6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

2-Bromo-1-(6-(4-methyl-1H-imidazol-1-yl)pyridin-3-yl)ethanone

Cat. No. B8650895
M. Wt: 280.12 g/mol
InChI Key: DXCQPISUWGKLIO-UHFFFAOYSA-N
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Patent
US07781442B2

Procedure details

Compound 19 (6.1 g, 30.30 mmol) was suspended in 30% HBr/AcOH (75 ml). Bromine (4.82 g, 30.30 mmol) was added dropwise over 1 h. The reaction was stirred for 2 h at room temperature. The reaction mixture was poured into 600 mL of ice water and stirred rapidly for 15 min. The resulting precipitate was collected on a filter and washed with water. The compound was air dried to yield 20 as a yellow solid (10.6 g, 80%). LC/MS: [M+1]+=281.1. C11H10BrN3O:2 HBr=442.0. 1H NMR (DMSO-d6) 300 MHz δ2.36 and 2.37 (6H, two s), 5.06 (2H, s), 8.16 (1H, d, J=9.0 Hz), 8.29 (1H, s), 8.69 (1H, d, J=9.0 Hz), 9.15 (1H, s), 9.93 (1H, s)
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[N:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)[CH:6]=1.[Br:16]Br>Br.CC(O)=O>[Br:16][CH2:14][C:13]([C:10]1[CH:11]=[N:12][C:7]([N:5]2[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]2)=[CH:8][CH:9]=1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
CC=1N=CN(C1)C1=CC=C(C=N1)C(C)=O
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
BrBr
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles
Step Four
Name
Quantity
75 mL
Type
solvent
Smiles
Br.CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred rapidly for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C=1C=NC(=CC1)N1C=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 124.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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